molecular formula C8H10BrN3O2 B15065346 Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate

Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate

Cat. No.: B15065346
M. Wt: 260.09 g/mol
InChI Key: LUDBFTINYRPZDE-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate is a chemical compound with the molecular formula C8H10BrN3O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features both bromine and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromo-3-chloropyrazine-2-carboxylate with dimethylamine under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyrazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate is unique due to the presence of both bromine and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C8H10BrN3O2

Molecular Weight

260.09 g/mol

IUPAC Name

methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate

InChI

InChI=1S/C8H10BrN3O2/c1-12(2)7-6(8(13)14-3)11-5(9)4-10-7/h4H,1-3H3

InChI Key

LUDBFTINYRPZDE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(N=C1C(=O)OC)Br

Origin of Product

United States

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